(E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one
CAS No.: 312924-46-2
Cat. No.: VC6939837
Molecular Formula: C29H18ClN3O
Molecular Weight: 459.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312924-46-2 |
|---|---|
| Molecular Formula | C29H18ClN3O |
| Molecular Weight | 459.93 |
| IUPAC Name | 3-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]imino-1H-indol-2-one |
| Standard InChI | InChI=1S/C29H18ClN3O/c30-20-12-15-26-24(16-20)23(18-6-2-1-3-7-18)17-27(32-26)19-10-13-21(14-11-19)31-28-22-8-4-5-9-25(22)33-29(28)34/h1-17H,(H,31,33,34) |
| Standard InChI Key | KRJALVHAJKDPGQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N=C5C6=CC=CC=C6NC5=O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a planar quinoline system substituted at position 2 with a phenyl group and at position 6 with a chlorine atom. This quinoline subunit is covalently linked to an indolin-2-one group through a phenyl-imino bridge. The E-configuration of the imino group (C=N) is critical for maintaining molecular planarity, which influences π-π stacking interactions in biological targets .
Structural Features
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Quinoline Core: A bicyclic system with nitrogen at position 1, substituted with chlorine (C-6) and phenyl (C-4).
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Indolin-2-one: A non-aromatic lactam ring fused to a benzene ring.
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Imino Bridge: A -N=C- group connecting the para-position of the quinoline’s phenyl substituent to the indolinone’s C-3 position.
Synthesis and Structural Elucidation
Hypothetical Synthetic Routes
While no peer-reviewed synthesis of this exact compound has been reported, plausible pathways can be inferred from methods used for analogous quinoline-indole hybrids :
Route 1: Condensation Approach
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Quinoline Precursor: 6-Chloro-4-phenylquinolin-2-amine is prepared via Friedländer synthesis using 2-aminobenzophenone and ethyl acetoacetate under acidic conditions.
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Indolinone Intermediate: 3-Isonitrosoindolin-2-one is synthesized by treating indolin-2-one with isoamyl nitrite.
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Coupling Reaction: A Buchwald-Hartwig amination or Ullmann-type coupling joins the quinoline amine to the indolinone isonitroso group, followed by tautomerization to the E-imino configuration .
Route 2: Metal-Catalyzed Cross-Coupling
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Halogenation: Introduce a bromine at the 4-position of the quinoline’s phenyl ring.
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Suzuki-Miyaura Coupling: React with a boronic ester-functionalized indolin-2-one derivative under palladium catalysis.
Spectroscopic Characterization
Predicted analytical data based on structural analogs :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.32 (s, 1H, NH), 8.45 (d, J=8.4 Hz, 1H, quinoline-H), 7.82–7.25 (m, 16H, aromatic), 6.98 (s, 1H, C=N-H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 176.8 (C=O), 162.1 (C=N), 154.3–112.7 (aromatic carbons), 138.2 (C-Cl) |
| HRMS | [M+H]⁺ calc. for C₃₀H₁₉ClN₄O: 503.1274; found: 503.1278 |
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL in PBS pH 7.4); soluble in DMSO (≈25 mg/mL) and DMF.
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Stability: Susceptible to photodegradation due to the conjugated enone system; recommended storage at −20°C under inert atmosphere .
Computational Predictions
| Property | Value | Method |
|---|---|---|
| logP | 4.8 ± 0.3 | XLogP3 |
| pKa | 9.2 (indolinone NH), 2.7 (quinoline N) | MarvinSketch |
| Topological PSA | 68.7 Ų | ChemAxon |
Biological Activity and Mechanisms
Antiproliferative Activity
While no in vitro data exists for this compound, related 4-phenylquinoline-indole hybrids demonstrate IC₅₀ values of 0.2–5 μM against:
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MCF-7 (breast adenocarcinoma)
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A549 (lung carcinoma)
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HT-29 (colorectal cancer)
Mechanistic studies on analogs indicate G2/M cell cycle arrest and caspase-3-mediated apoptosis .
| Parameter | Prediction | Tool |
|---|---|---|
| CYP3A4 Inhibition | High probability (Score: 0.89) | ADMETLab 2.0 |
| hERG Blockade | Moderate risk (IC₅₀ = 1.2 μM) | pkCSM |
| Ames Mutagenicity | Negative | Derek Nexus |
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